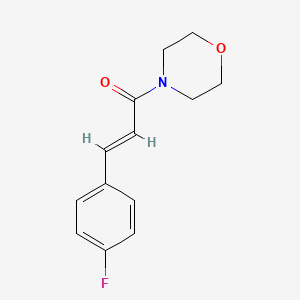

4-(4-Fluorocinnamoyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)-1-morpholin-4-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO2/c14-12-4-1-11(2-5-12)3-6-13(16)15-7-9-17-10-8-15/h1-6H,7-10H2/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDOPPUZJCILPO-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C=CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C=C/C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105919-42-4, 853347-67-8 | |

| Record name | Morpholine, 4-(3-(4-fluorophenyl)-1-oxo-2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105919424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-(4-FLUOROPHENYL)-2-PROPENOYL)MORPHOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Derivatization Strategies for 4 4 Fluorocinnamoyl Morpholine

Established Synthetic Pathways for 4-(4-Fluorocinnamoyl)morpholine

The formation of the amide linkage between the morpholine (B109124) nitrogen and the 4-fluorocinnamic acid backbone is the cornerstone of synthesizing this compound. This is typically achieved through condensation reactions, often facilitated by catalytic processes.

The most direct route to this compound involves the condensation of morpholine with a suitable 4-fluorocinnamoyl precursor. This precursor is typically 4-fluorocinnamic acid or its more reactive acid chloride derivative. The reaction between an amine and a carboxylic acid to form an amide is a well-established transformation in organic synthesis. ontosight.ai

When using 4-fluorocinnamic acid directly, a coupling agent is generally required to activate the carboxylic acid and facilitate the nucleophilic attack by the morpholine nitrogen. Common coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Alternatively, converting 4-fluorocinnamic acid to its more reactive acid chloride, 4-fluorocinnamoyl chloride, allows for a more facile reaction with morpholine. This reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

A study on the direct N-amidation of cinnamic acid with p-anisidine (B42471) using EDC as a carbodiimide (B86325) reagent found that the optimal conditions involved a 1:1:1.5 molar ratio of cinnamic acid to amine to EDC in anhydrous tetrahydrofuran (B95107) (THF) at 60°C for 150 minutes, resulting in a 93.1% yield of the corresponding amide. analis.com.my Similar conditions could be extrapolated for the synthesis of this compound.

Table 1: Representative Conditions for Amide Formation

| Carboxylic Acid | Amine | Coupling Agent/Method | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cinnamic Acid | p-Anisidine | EDC | Anhydrous THF | 60 | 93.1 | analis.com.my |

| Cinnamic Acid | p-Anisidine | DCC | DCM | Room Temp | 34.2 | analis.com.my |

| 3-Bromo-cinnamic Acid | Isopropylamine | Thionyl Chloride (to form acid chloride) | Toluene/Ether | Reflux | Not specified | google.com |

Catalysis plays a crucial role in modern amide bond formation, offering milder reaction conditions and improved efficiency. For the synthesis of this compound, various catalytic systems can be employed.

Transition metal catalysts, particularly those based on palladium, have been utilized in carbonylation reactions to form amides. For instance, a palladium-catalyzed carbonyl insertion between an aryl or vinyl halide and an amine can produce amides in good yields. thieme-connect.de

More recently, the use of boric acid derivatives as catalysts for direct amidation has gained traction. These catalysts are attractive due to their low toxicity and stability. For example, (2-(thiophen-2-ylmethyl)phenyl)boronic acid has been shown to be a highly active catalyst for the direct amidation of a wide range of carboxylic acids and amines at room temperature. nih.gov

Furthermore, enzymatic catalysis offers a green and highly selective alternative for amide bond formation. Lipases, for instance, can catalyze the aminolysis of esters to form amides under mild conditions. nih.gov While specific application to this compound is not widely reported, the general principles of these catalytic methods are applicable.

Advanced Synthetic Approaches to Morpholine-Containing Structures

Beyond the fundamental construction of the amide bond, advanced synthetic strategies focus on creating more complex and stereochemically defined morpholine derivatives. These approaches are crucial for the development of novel therapeutic agents.

The introduction of chirality into the morpholine scaffold is of significant interest as enantiomers of a drug can have vastly different biological activities. researchgate.net Asymmetric synthesis of chiral morpholines can be achieved through several strategies.

One prominent method is the asymmetric hydrogenation of unsaturated morpholine precursors. For example, the use of a bisphosphine-rhodium catalyst with a large bite angle has been successfully applied to the asymmetric hydrogenation of 2-substituted dehydromorpholines, affording the corresponding chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). ontosight.ai

Another approach involves the catalytic enantioselective synthesis of morpholinones, which can then be reduced to the corresponding morpholines. Chiral phosphoric acid has been used to catalyze the enantioselective synthesis of C3-substituted morpholinones from glyoxals and 2-(arylamino)ethan-1-ols through a domino heteroannulation and rearrangement sequence. google.com

Table 2: Examples of Asymmetric Synthesis of Morpholine Derivatives

| Precursor | Catalyst/Reagent | Chiral Product | Enantiomeric Excess (ee) | Reference |

| 2-Substituted Dehydromorpholine | Bisphosphine-Rhodium Complex | 2-Substituted Chiral Morpholine | Up to 99% | ontosight.ai |

| Aryl/Alkylglyoxal and 2-(Arylamino)ethan-1-ol | Chiral Phosphoric Acid | C3-Substituted Morpholinone | Not specified | google.com |

The construction of the morpholine ring itself can be achieved through various novel cyclization and ring-closure reactions. These methods often provide access to a wide range of substituted morpholines. researchgate.net

A recently developed green and efficient method involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) in the presence of a base like potassium tert-butoxide (tBuOK). google.com This one or two-step, redox-neutral protocol allows for the selective monoalkylation of the amine followed by intramolecular cyclization to form the morpholine ring, and it is applicable to a variety of substituted 1,2-amino alcohols. google.com

Transition metal-catalyzed cyclization reactions are also powerful tools. For instance, a palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide has been used to prepare cis-3,5-disubstituted morpholines as single stereoisomers.

Intramolecular C-H functionalization represents another modern approach. For example, the rhodium-catalyzed intramolecular C-H amination of N-sulfonylamines derived from homoallylic alcohols can lead to the formation of substituted morpholines.

Regioselective synthesis allows for the precise functionalization of specific positions on the morpholine ring, which is crucial for structure-activity relationship (SAR) studies.

One strategy for regioselective functionalization involves the use of directing groups. For instance, the regioselective bromination of a stable synthetic bacteriochlorin (B1244331) at the 15-position was achieved, and this bromo derivative could then undergo various palladium-mediated coupling reactions (Suzuki, Sonogashira, and Hartwig-Buchwald) to introduce a range of functional groups at that specific site. While this example is on a different heterocyclic system, the principle of regioselective halogenation followed by cross-coupling is a widely applicable strategy in organic synthesis.

For the morpholine scaffold, regioselective C-H functionalization is an emerging area. Gold-catalyzed dehydrogenative aromatization of cyclohexenones with secondary amines, including morpholine, has been shown to produce m-phenylenediamine (B132917) derivatives with high regioselectivity. thieme-connect.de This type of transformation highlights the potential for direct and selective C-H bond activation on substrates containing a morpholine unit.

Functionalization and Derivatization of the this compound Scaffold

The structural framework of this compound presents a versatile platform for chemical modifications, enabling a thorough investigation of structure-activity relationships. Researchers have primarily concentrated on derivatization at two key locations: the cinnamoyl moiety and the morpholine ring. These alterations are designed to adjust the electronic, steric, and pharmacokinetic characteristics of the original compound. researchgate.netnih.gov

A significant area of research has been the modification of the cinnamoyl portion of this compound. These modifications mainly focus on the aromatic ring and the α,β-unsaturated carbonyl system. nih.gov

A prevalent strategy is the substitution of the fluorine atom on the phenyl ring with other functional groups. For example, replacing the fluorine with electron-donating groups like a methoxy (B1213986) group or electron-withdrawing groups such as a trifluoromethyl group can substantially alter the molecule's electronic properties. These substitutions can, in turn, influence the compound's interaction with biological targets.

Another avenue of exploration involves the α,β-unsaturated system. The double bond can be reduced to a single bond, yielding the corresponding 4-(4-fluorophenylpropanoyl)morpholine. This saturation disrupts the planarity of the cinnamoyl group, thereby introducing conformational flexibility. Furthermore, reactions at the double bond, including epoxidation or dihydroxylation, can introduce new functional groups and stereocenters.

Table 1: Modifications of the Cinnamoyl Moiety

| Modification Site | Type of Modification | Resulting Compound Class |

| Phenyl Ring | Substitution of Fluorine | Substituted Phenyl Analogs |

| α,β-Unsaturated System | Reduction of Double Bond | Phenylpropanoyl Morpholine Derivatives |

| α,β-Unsaturated System | Epoxidation/Dihydroxylation | Epoxides/Diols |

The morpholine ring provides multiple sites for substitution, permitting the introduction of a wide array of functional groups to investigate new interactions and enhance physicochemical properties. biosynce.come3s-conferences.orgresearchgate.net

A primary focus has been the synthesis of derivatives with substituents at the 2- and 6-positions of the morpholine ring. e3s-conferences.org The introduction of alkyl or aryl groups at these positions can create steric bulk, which may affect the compound's binding affinity and selectivity for its biological target. For instance, synthesizing (2S,6R)-2,6-dimethylmorpholine analogs introduces chiral centers, enabling the study of stereospecific interactions.

Additionally, the nitrogen atom of the morpholine ring, though acylated, can be quaternized to form permanently charged derivatives. These modifications are frequently explored to improve water solubility or to target particular biological compartments. nih.gov

Table 2: Substitutions on the Morpholine Ring

| Position of Substitution | Substituent Type | Potential Effect |

| 2- and 6-positions | Alkyl, Aryl | Introduction of steric bulk, chirality |

| Nitrogen Atom | Quaternization | Increased water solubility, permanent positive charge |

To diminish the conformational flexibility of the morpholine ring and the cinnamoyl linker, scientists have engineered and synthesized bridged and conformationally constrained analogs. nih.govacs.org These rigid structures can establish a more defined orientation of key pharmacophoric features, which could lead to enhanced affinity and selectivity. nih.govacs.org

One method involves adding a bridging atom or group across the morpholine ring, for instance, by forming a bicyclic system. rsc.orgacs.org This locks the morpholine ring into a particular chair or boat conformation.

Another strategy centers on limiting the rotation around the single bonds of the cinnamoyl linker. This can be accomplished by integrating the linker into a larger ring system, thereby creating a macrocyclic analog. These conformationally restricted analogs are invaluable for understanding the bioactive conformation of this compound derivatives.

Methodological Advancements in Compound Characterization for Structural Elucidation

The definitive structural determination of novel this compound derivatives is dependent on a range of advanced spectroscopic and analytical techniques. mdpi.comijprs.comresearchgate.netresearchgate.netjocpr.com Beyond standard characterization, specific methods are utilized for in-depth structural elucidation, especially for complex and stereochemically rich analogs. researchgate.netnih.gov

For establishing the connectivity of atoms, two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is crucial. youtube.comdoaj.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are regularly employed to map out the proton-proton and proton-carbon correlations within the molecule. This confirms the integrity of the cinnamoyl and morpholine fragments and the placement of any new substituents. researchgate.netnih.gov

In situations where stereochemistry is a defining characteristic, such as in substituted morpholine analogs or in derivatives with new chiral centers on the cinnamoyl linker, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are utilized. acdlabs.comrsc.orgacdlabs.com These experiments yield information about the spatial proximity of atoms, which allows for the determination of relative stereochemistry. blogspot.comnanalysis.com For the absolute determination of stereochemistry, X-ray crystallography is the definitive method, offering unambiguous proof of the three-dimensional arrangement of atoms in a crystalline state. iucr.orgmdpi.comresearchgate.netgetarchive.netnih.govnih.gov High-resolution mass spectrometry (HRMS) is vital for confirming the elemental composition of the synthesized compounds with high precision.

Table 3: Advanced Methods for Structural Elucidation

| Analytical Technique | Purpose in Structural Elucidation |

| 2D-NMR (COSY, HSQC, HMBC) | Determination of atomic connectivity |

| NOESY/ROESY | Determination of relative stereochemistry |

| X-ray Crystallography | Unambiguous determination of absolute stereochemistry |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of elemental composition |

Iii. Spectrum of Biological Activities and Preclinical Efficacy Studies

Antiviral Activity Assessments

In addition to antimicrobial and antifungal screenings, the potential for 4-(4-Fluorocinnamoyl)morpholine to act as an antiviral agent has been a subject of inquiry. The following sections summarize the findings regarding its efficacy against a range of viruses in cellular models.

An extensive search of virology and medicinal chemistry literature was performed to identify any studies that have evaluated the efficacy of this compound against Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), Respiratory Syncytial Virus (RSV), Cytomegalovirus (CMV), or Herpes Simplex Virus (HSV).

The conducted literature review did not yield any specific studies that have investigated the antiviral activity of this compound against HIV, HCV, HBV, RSV, CMV, or HSV in cellular models. While compounds with fluoro- and morpholine-moieties have been explored for antiviral properties, specific data for the title compound is absent.

Table 4: Antiviral Efficacy of this compound in Cellular Models

| Viral Type | Finding |

|---|---|

| HIV | No data available |

| HCV | No data available |

| HBV | No data available |

| RSV | No data available |

| CMV | No data available |

Understanding the mechanism by which a compound inhibits viral replication is fundamental to its development as an antiviral drug. A search was conducted for studies elucidating the specific viral replication mechanisms that might be inhibited by this compound.

Consistent with the lack of data on its general antiviral activity, there are no published studies that describe the specific mechanisms of viral replication inhibition by this compound. Research into its potential targets within the viral life cycle has not been reported in the available scientific literature.

Anti-inflammatory Research

No specific data from in vitro models of inflammation for this compound could be retrieved from the surveyed scientific literature.

There is no available information detailing the investigation of how this compound may modulate specific inflammatory pathways.

Anticancer Potential and Antitumor Activity Investigations

Detailed investigations into the anticancer potential of this compound are not extensively reported in the public scientific domain. The following subsections reflect this lack of specific data.

No specific data on the effects of this compound on the proliferation and viability of tumor cells has been found in the public scientific literature.

There is no publicly available evidence to suggest that this compound induces programmed cell death, such as ferroptosis, in cancer cells.

Information regarding the modulation of key cancer-related signaling pathways by this compound is not present in the accessible scientific literature.

Anti-osteoporotic Research and Bone Metabolism Modulation

There is no available information from in vitro or in vivo studies to suggest that this compound has been investigated for its effects on bone metabolism.

Impact on Osteoblast Differentiation and Mineralization (in vitro)

No studies were found that examined the influence of this compound on the differentiation of osteoblasts or the subsequent mineralization process.

Inhibition of Osteoclast Resorption (in vitro)

There is no evidence to indicate that this compound has been evaluated for its potential to inhibit the bone-resorbing activity of osteoclasts.

Modulation of Receptor Activator of Nuclear Factor Kappa-Β Ligand (RANKL) Signaling

The interaction of this compound with the RANKL signaling pathway, a critical regulator of osteoclast formation and function, has not been described in the scientific literature.

Neuropharmacological Research Applications

Similarly, the neuropharmacological profile of this compound remains uncharacterized.

Dopamine (B1211576) Transporter (DAT) Binding and Modulation

No data is available regarding the binding affinity or modulatory effects of this compound on the dopamine transporter.

Serotonin (B10506) Transporter and σ1 Receptor Affinities

There are no published findings on the affinity of this compound for the serotonin transporter or the σ1 receptor.

Enzyme Inhibitory Effects (e.g., Monoamine Oxidase-B (MAO-B), Acetylcholinesterase (AChE))

Recent research has highlighted the potential of morpholine-based chalcones, including derivatives related to this compound, as inhibitors of enzymes implicated in neurodegenerative diseases, such as Monoamine Oxidase-B (MAO-B) and Acetylcholinesterase (AChE). nih.gov Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, while AChE inhibitors are used in the management of Alzheimer's disease. nih.gov

A study investigating a series of morpholine-based compounds demonstrated that these molecules can act as potent and selective inhibitors of MAO-B. nih.gov One particular compound from this series, which shares the core morpholine-chalcone scaffold, was identified as a reversible and mixed-type inhibitor of MAO-B with a significant inhibitory constant (Ki) of 0.018 µM. nih.gov The inhibitory activity of these chalcones is attributed to their specific binding orientations within the enzyme's active site. nih.gov Furthermore, some of these compounds were also found to inhibit AChE, with certain derivatives acting as reversible competitive or noncompetitive inhibitors. nih.gov These findings suggest that the morpholine-chalcone framework is a promising scaffold for developing dual-acting inhibitors for neurodegenerative disorders. nih.gov

Table 1: Enzyme Inhibitory Activities of Morpholine-Based Chalcone (B49325) Derivatives

| Compound | Target Enzyme | Type of Inhibition | Inhibitory Constant (Ki) |

|---|---|---|---|

| MO1 | MAO-B | Mixed | 0.018 µM nih.gov |

| MO5 | AChE | Competitive | 2.52 µM nih.gov |

| MO9 | AChE | Noncompetitive | 7.04 µM nih.gov |

This table presents data on the inhibitory effects of specific morpholine-based chalcone derivatives (MO1, MO5, MO9) on MAO-B and AChE, as reported in a 2021 study. nih.gov

Antiparasitic and Antimalarial Efficacy Studies

The morpholine (B109124) moiety is a key feature in several compounds investigated for their antiparasitic and, specifically, antimalarial properties.

In vitro Activity Against Plasmodium Species (e.g., P. falciparum, P. berghei)

Derivatives containing the morpholine scaffold have demonstrated notable in vitro activity against various species of the malaria parasite, Plasmodium. For instance, a series of 4-anilinoquinolines incorporating a morpholino side chain exhibited potent activity in the low nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov Furthermore, a morpholino derivative from this series was shown to cure mice infected with Plasmodium berghei, highlighting its potential for in vivo efficacy. nih.gov The use of fluorescent P. berghei strains in screening assays has facilitated the rapid quantification of parasite growth and the evaluation of antimalarial compounds. nih.gov

Targeting Liver Stages and Erythrocytic Forms of Parasites

The life cycle of the malaria parasite involves a clinically silent liver stage followed by the symptomatic erythrocytic stage. nih.gov While many drug discovery efforts have focused on the blood stage, there is a growing interest in identifying compounds that are active against the liver stages to prevent the progression of the disease. nih.gov Research has shown that sporozoites of P. berghei with genetic modifications affecting certain proteins can exhibit normal invasion of liver cells in vitro, but their subsequent development is significantly impaired. pberghei.eu This suggests that specific molecular pathways in the liver stage are viable drug targets. While direct studies on this compound's effect on liver stages are not extensively documented, the proven efficacy of other morpholine-containing compounds against blood-stage parasites, such as P. falciparum, underscores the potential of this chemical class to interfere with parasite development. nih.gov

Inhibition of Cysteine Proteases (e.g., Rhodesain, Falcipain-2)

Cysteine proteases, such as falcipain-2 in P. falciparum, are crucial for the parasite's life cycle, particularly for the degradation of hemoglobin in the erythrocytic stage. nih.govnih.gov Therefore, inhibiting these enzymes is a key strategy in the development of new antimalarial drugs. nih.gov While specific data on this compound's direct inhibition of rhodesain is not available, the broader class of chalcones has been investigated as inhibitors of falcipain-2. researchgate.net Peptidyl vinyl sulfones, which share some structural similarities with chalcone derivatives in terms of being Michael acceptors, have been shown to be potent inhibitors of falcipain-2 and falcipain-3. nih.gov The inhibitory activity of these compounds is often linked to their ability to covalently bind to the active site of the protease. nih.govnih.gov The structure-activity relationship studies of these inhibitors reveal that while potent inhibition of the cysteine protease is necessary for antimalarial activity, it is not the sole determinant of efficacy against the parasite. nih.gov

Other Noteworthy Biological Activities

Antiarrhythmic Activity

The morpholine ring is present in various compounds that have been investigated for their cardiovascular effects, including antiarrhythmic activity. Studies on fomocaine (B92652), a local anesthetic containing a morpholine moiety, and its derivatives have revealed their potential to modulate cardiac electrophysiology. nih.gov In in vitro experiments using guinea pig atrial preparations, several fomocaine derivatives demonstrated significant antiarrhythmic activity by prolonging the functional refractory period and reducing the maximal driving frequency. nih.gov Interestingly, compounds with a piperidine (B6355638) or hexamethyleneimino ring often showed greater activity than their morpholine-containing counterparts. nih.gov While fomocaine itself was inactive in an in vivo model of aconitine-induced arrhythmias in rats, some of its analogues displayed pronounced antiarrhythmic effects. nih.gov Other research has focused on different chemical scaffolds with potential antiarrhythmic properties, such as pyrrolidin-2-one derivatives, which have shown efficacy in adrenaline-induced arrhythmia models by potentially blocking α1-adrenoceptors. nih.gov

Anticonvulsant Properties

While direct studies on the anticonvulsant properties of this compound are not extensively detailed in publicly available literature, the broader class of cinnamoyl and morpholine derivatives has shown promise in this area. For instance, various cinnamamide (B152044) derivatives have demonstrated anticonvulsant activity in several animal models of seizures. mdpi.com The proposed mechanism for some of these derivatives involves interaction with GABA-A receptors, a key target in the treatment of epilepsy. mdpi.comnih.gov The structural features of this compound, particularly the cinnamoyl moiety, suggest that it may share a similar potential to modulate neuronal excitability. However, without specific preclinical data from models such as the maximal electroshock (MES) or pentylenetetrazole (PTZ) tests for this exact compound, its anticonvulsant efficacy remains speculative.

Table 1: Anticonvulsant Activity Data for Related Cinnamoyl Derivatives

| Compound/Derivative Class | Seizure Model | Observation | Reference |

|---|---|---|---|

| Cinnamoyl derivatives | Maximal Electroshock (MES) | Significant reduction in seizure severity and prevention of mortality in animals. | nih.gov |

Antihyperlipidemic Effects

Antioxidant Activity (e.g., Ferric Reducing Ability of Plasma (FRAP) assay)

The antioxidant potential of a compound can be assessed using various assays, including the Ferric Reducing Ability of Plasma (FRAP) assay, which measures the ability of an antioxidant to reduce ferric iron. While specific FRAP assay results for this compound are not documented in the available literature, both morpholine and cinnamic acid derivatives have been reported to possess antioxidant properties. researchgate.net The presence of the cinnamoyl group, which contains a conjugated system, could contribute to radical scavenging and antioxidant effects. To definitively determine the antioxidant capacity of this compound, experimental evaluation using the FRAP assay would be required.

Table 2: Antioxidant Activity Data for Related Compound Classes

| Compound Class | Assay | General Finding | Reference |

|---|---|---|---|

| Morpholine Derivatives | Various | Recognized for antioxidant properties. | researchgate.net |

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic agents are urgently needed. Quinoline (B57606) and morpholine derivatives have been investigated as potential sources of antileishmanial drugs. nih.gov Specifically, 2-substituted quinoline alkaloids have shown in vitro activity against Leishmania spp. nih.gov The morpholine ring itself is considered a privileged structure in medicinal chemistry and has been incorporated into molecules with antileishmanial activity. nih.gov While this suggests that this compound could theoretically exhibit antileishmanial properties, there is a lack of specific experimental data from in vitro or in vivo studies against Leishmania parasites to substantiate this hypothesis.

Table 3: Antileishmanial Activity of Related Compound Scaffolds

| Compound/Scaffold | Target | Observation | Reference |

|---|---|---|---|

| 2-Substituted Quinolines | Leishmania spp. | In vitro antileishmanial activity. | nih.gov |

Iv. Mechanistic Investigations and Molecular Target Identification

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms underlying the bioactivity of 4-(4-Fluorocinnamoyl)morpholine are thought to be multifaceted, involving interference with enzymatic processes and cellular signaling cascades that are vital for pathogen replication and cellular stress responses.

While direct inhibitory studies of this compound on viral and bacterial enzymes such as reverse transcriptase, polymerase, and RNase H are not extensively documented, the broader class of morpholine (B109124) derivatives has been a subject of interest in the development of enzyme inhibitors. nih.govresearchgate.netresearchgate.net For instance, certain morpholine-containing compounds have been investigated for their potential to inhibit various enzymes, suggesting that the morpholine moiety can be a key pharmacophore in designing enzyme inhibitors. nih.govresearchgate.net The cinnamoyl group, on the other hand, is a well-known Michael acceptor and can potentially interact with nucleophilic residues in the active sites of enzymes, leading to their inhibition.

The search for novel inhibitors of viral enzymes is a continuous effort in drug discovery. For example, various heterocyclic compounds are evaluated for their ability to inhibit HIV-1 reverse transcriptase and its associated RNase H activity. nih.govmdpi.comnih.gov Although specific data for this compound is not available, the structural alerts from its cinnamoyl and morpholine moieties suggest that it could be a candidate for such inhibitory activities.

A significant area of investigation for cinnamoyl-based compounds is their ability to modulate the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2)-Kelch-like ECH-associated protein 1 (KEAP1)-Antioxidant Response Element (ARE) signaling pathway. nih.govnih.gov This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Cinnamoyl derivatives, acting as Michael acceptors, can react with cysteine residues on KEAP1, leading to the stabilization and nuclear translocation of NRF2. nih.govresearchgate.net Activated NRF2 then binds to the ARE in the promoter region of various cytoprotective genes, upregulating their expression. nih.govmdpi.com

Studies on various cinnamoyl compounds have demonstrated their potency as NRF2 activators. nih.govnih.gov This activation leads to the enhanced expression of downstream target genes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play a crucial role in cellular antioxidant defense. nih.govnih.gov Given that this compound contains the cinnamoyl scaffold, it is plausible that it also modulates the NRF2-KEAP1-ARE pathway, thereby contributing to its potential cytoprotective effects.

Table 1: NRF2 Activation by Cinnamoyl Derivatives

| Compound | Cell Line | Effect on NRF2 Pathway | Reference |

| Cinnamic Aldehyde | Hs27, HaCaT | Upregulation of NRF2 protein levels and target gene expression (HO-1, NQO1) | nih.gov |

| Methyl-1-cinnamoyl-5-oxo-2-pyrrolidine-carboxylate | MDA-MB-231 | Potent NRF2 transcriptional activation | nih.gov |

| Cinnamoyl-Flavonoid Hybrids | A549, MRC-5 | Downregulation of inflammatory pathways, potential interaction with NRF2 related signaling | nih.gov |

This table presents data on cinnamoyl derivatives structurally related to this compound, suggesting a potential mechanism of action.

The modulation of the NRF2 pathway by cinnamoyl compounds has a direct impact on intracellular redox homeostasis. By upregulating antioxidant enzymes, these compounds can help to mitigate the damaging effects of reactive oxygen species (ROS). nih.govnih.gov Studies on cinnamaldehyde (B126680) and its derivatives have shown that they can protect cells from oxidative stress by reducing ROS levels. nih.govresearchgate.net

Malondialdehyde (MDA) is a well-known biomarker of lipid peroxidation, which is a consequence of oxidative stress. nih.govnih.gov Research on compounds with antioxidant properties often includes the measurement of MDA levels to assess their protective effects. While specific data for this compound is not available, the known antioxidant activities of cinnamoyl derivatives suggest that it could potentially lower MDA levels by quenching ROS and preventing lipid peroxidation. bsu.bymdpi.com

Identification and Characterization of Specific Molecular Targets

Identifying the specific molecular targets of a compound is crucial for understanding its therapeutic potential and for the development of more potent and selective derivatives.

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control DNA topology and are validated targets for antibacterial drugs. als-journal.comnih.gov The morpholine scaffold has been incorporated into various compounds designed as inhibitors of these enzymes. researchgate.netals-journal.com For instance, studies on morpholine-based thiazole (B1198619) derivatives have demonstrated their potential as DNA gyrase inhibitors. als-journal.com These findings suggest that the morpholine ring in this compound could play a role in targeting these bacterial topoisomerases. The cinnamoyl moiety could further enhance binding to the enzyme-DNA complex, a mechanism observed with other topoisomerase inhibitors.

The activation of the NRF2 pathway by cinnamoyl compounds is often mediated by their electrophilic nature, which allows them to react with cysteine residues on KEAP1, the main repressor of NRF2. nih.govresearchgate.net This interaction leads to a conformational change in KEAP1, preventing it from targeting NRF2 for degradation and thus allowing NRF2 to accumulate and translocate to the nucleus. nih.govresearchgate.netyoutube.com Therefore, while NRF2 itself may not be the direct binding target in the traditional sense, the modulation of its activity is a key mechanistic outcome.

Molecular docking studies with other NRF2 activators have aimed to elucidate the binding interactions within the KEAP1-NRF2 complex. researchgate.netfrontiersin.org Similar computational approaches could be employed to predict the interaction of this compound with KEAP1 and further validate its potential as an NRF2 activator.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when activated by its ligand, epidermal growth factor (EGF), triggers a signaling cascade that mediates cell proliferation. Overexpression of EGFR is a common feature in various solid tumors, making it a significant target for anticancer therapies. Inhibitors of EGFR's receptor tyrosine kinase (RTK) activity are considered potential antitumor agents. nih.gov

Research has identified that 4-anilinoquinazolines are potent inhibitors of EGFR. nih.gov The inhibitory activity of these compounds is influenced by the substituents on the aniline (B41778) ring. Specifically, small, non-polar groups at the meta position of the aniline ring result in the most potent inhibition, with IC50 values around 20 nM. These inhibitors act competitively with respect to ATP and non-competitively with the substrate. nih.gov One such compound, 4-(3-chloroanilino)quinazoline (CAQ), has been shown to inhibit EGF-stimulated cell growth in a concentration-dependent manner. nih.gov

More recent developments have led to fourth-generation EGFR tyrosine kinase inhibitors (TKIs). These newer agents are designed to target resistance mutations that can arise during treatment with earlier-generation inhibitors. nih.gov For instance, BLU-945 is a fourth-generation EGFR-TKI that targets T790M/C797S co-mutations. nih.gov Another example is H002, which has demonstrated potent inhibition across various EGFR mutations in preclinical models and has the ability to cross the blood-brain barrier. nih.gov

c-Met Protein Targeting

The mesenchymal-epithelial transition (MET) proto-oncogene encodes a tyrosine kinase receptor that, upon activation by its ligand, hepatocyte growth factor (HGF), is involved in various cellular processes including proliferation, invasion, and migration. nih.gov Abnormal activation of the MET pathway, through protein overexpression, gene amplification, or mutation, is implicated in the development of non-small cell lung cancer (NSCLC). nih.gov

Targeting the c-Met protein has become a key strategy in cancer therapy. There are three primary approaches to inhibiting MET signaling:

MET Tyrosine Kinase Inhibitors (TKIs): Small molecule inhibitors that block the kinase activity of the MET receptor. Examples include crizotinib, capmatinib, and tepotinib. nih.gov

MET or HGF Monoclonal Antibodies: Antibodies that bind to either the MET receptor or its ligand HGF, preventing pathway activation. Emibetuzumab and ficlatuzumab are examples of such antibodies. nih.gov

MET or HGF Antibody-Drug Conjugates: These therapies link a cytotoxic agent to an antibody that targets MET or HGF, delivering the drug directly to cancer cells. Telisotuzumab is an example of this approach. nih.gov

Clinical data have shown a strong correlation between a high MET gene copy number and a significant response to targeted therapies. nih.gov Furthermore, tumors with MET exon 14 skipping mutations, which occur in 3-4% of lung adenocarcinomas, have shown considerable responsiveness to MET inhibitors. nih.gov

Dopamine (B1211576) Transporter (DAT) Interaction

The dopamine transporter (DAT) is a crucial protein in dopamine neurotransmission, responsible for clearing dopamine from the synaptic cleft. nih.gov Its dysfunction is linked to several neuropsychiatric disorders, and it is a primary target for various therapeutic and addictive drugs. nih.govnih.gov

DAT's function can be modulated by various factors, including post-translational modifications like glycosylation and nitrosylation. Glycosylation is essential for the proper localization of DAT to the plasma membrane and for enhancing the rate of dopamine transport. nih.gov Nitrosylation of specific cysteine residues in DAT can also regulate its activity. nih.gov

The interaction of ligands with DAT is complex. Besides the primary binding sites (S1 and S2) for dopamine, allosteric sites have been identified that can modulate the transporter's function. nih.gov The binding kinetics of ligands, such as cocaine analogs, have been extensively studied in various model systems. For instance, the dissociation constant (Kd) for the cocaine analog [3H]β-CFT ranges from 4-77 nM in cell lines and 1-63 nM in brain tissue. nih.gov

Acetylcholinesterase (AChE) and Monoamine Oxidase-B (MAO-B) Inhibition

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of both acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) is a promising therapeutic strategy. nih.gov AChE is responsible for breaking down the neurotransmitter acetylcholine, while MAO-B is involved in the degradation of dopamine. nih.govpatsnap.com

A series of morpholine-based chalcones were synthesized and evaluated for their inhibitory activity against both enzymes. nih.gov Among the tested compounds, This compound (referred to as MO1 in the study) was identified as the most potent and selective inhibitor of MAO-B, with an IC50 value of 0.030 µM. nih.gov It acts as a reversible, mixed-type inhibitor of MAO-B with a Ki value of 0.018 µM. nih.gov

Another compound from the same series, MO5, demonstrated dual-acting inhibitory effects on both AChE (IC50 = 6.1 µM) and MAO-B. It was found to be a reversible competitive inhibitor of AChE (Ki = 2.52 µM). nih.gov The structure-activity relationship analysis of these compounds provides valuable insights for designing dual-target inhibitors for Alzheimer's disease. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) | Reference |

|---|---|---|---|---|---|

| This compound (MO1) | MAO-B | 0.030 | Reversible, Mixed-type | 0.018 | nih.gov |

| MO5 | AChE | 6.1 | Reversible, Competitive | 2.52 | nih.gov |

| MO7 | MAO-B | 0.25 | - | - | nih.gov |

| MO7 | MAO-A | 7.1 | - | - | nih.gov |

| MO9 | AChE | 12.01 | Reversible, Noncompetitive | 7.04 | nih.gov |

Cysteine Protease (Rhodesain, Falcipain-2) Inhibition

Cysteine proteases, such as rhodesain in Trypanosoma brucei rhodesiense and falcipain-2 in Plasmodium falciparum, are essential enzymes for the survival of these parasites. Falcipain-2, in particular, is crucial for the hydrolysis of hemoglobin by the malaria parasite. nih.govnih.gov Inhibitors of these proteases are therefore considered promising antiparasitic agents. nih.gov

Peptidyl vinyl sulfones have been identified as potent inhibitors of falcipain-2. nih.gov Structure-activity relationship (SAR) studies have shown that while the potency of falcipain-2 inhibition is a key factor, it is not the sole determinant of antimalarial activity. However, more potent inhibitors of the enzyme generally exhibit better antimalarial effects. nih.gov For instance, a morpholine urea-Leu-homoPhe-phenyl vinyl sulfone was found to be significantly more active against both falcipain-2 and cultured parasites than its Phe-homoPhe counterpart. nih.gov

Falcipain-2 possesses a unique structural motif, a beta-hairpin near the C-terminus, which is not present in other papain family proteases. This motif plays a crucial role in binding to its natural substrate, hemoglobin, and its natural inhibitor, the prodomain. nih.gov

Alkaline Phosphatase (ALP) and Tartrate-Resistant Acid Phosphatase (TRAP) Modulation

Bone metabolism is a dynamic process involving a balance between bone formation by osteoblasts and bone resorption by osteoclasts. takarabio.com Alkaline phosphatase (ALP) is a marker for osteoblasts, while tartrate-resistant acid phosphatase (TRAP) is a marker for osteoclasts. takarabio.comresearchgate.net

TRAP, also known as acid phosphatase 5 (ACP5), is a metalloenzyme that is expressed in bone, spleen, and other tissues. wikipedia.org It is resistant to inhibition by tartrate. TRAP is involved in the dephosphorylation of bone matrix proteins like osteopontin (B1167477) and bone sialoprotein. nih.gov This dephosphorylation is thought to be important for osteoclast migration and subsequent bone resorption. wikipedia.org

ALP is a glycoprotein (B1211001) that exists in several isoforms, with the tissue-nonspecific ALP (TNALP) being expressed in bone, liver, and kidney. nih.gov Both BALP (bone-specific ALP) and TRAP are present in osteoblasts and can dephosphorylate pyrophosphate (PPi), a mineralization inhibitor, suggesting their co-regulation of bone mineralization. nih.gov Studies have shown that TRAP has a higher phosphatase activity towards phosphorylated osteopontin and PPi compared to BALP. nih.gov

Analysis of Ligand-Protein Binding Interactions

Understanding the interactions between a ligand and its protein target at the molecular level is fundamental to drug design and development. nih.gov The binding process is governed by physicochemical principles, including kinetics, thermodynamics, and the driving forces of binding. nih.gov

The binding of a ligand to a protein can be described by several models, including the "lock-and-key," "induced fit," and "conformational selection" models. nih.gov The "induced fit" model, for example, posits that the binding of a ligand induces a conformational change in the protein, leading to a more stable complex. This type of binding is often driven by enthalpy. nih.gov

The strength of the interaction is quantified by the binding affinity, which is related to the association (kon) and dissociation (koff) rate constants. A high affinity is typically characterized by a fast binding rate and a slow dissociation rate. nih.gov

In the context of fluorinated ligands, such as This compound , the fluorine atom can participate in favorable multipolar interactions with the protein backbone. For example, C–F···C=O interactions between the fluorine atom of a ligand and the carbonyl groups of amino acid residues in the protein have been observed to contribute significantly to binding affinity. nih.gov Computational methods like molecular docking are used to predict and analyze these binding interactions, providing insights into the structure-activity relationships of inhibitors. mdpi.com For instance, docking studies of quinoline (B57606) derivatives with AChE have shown that interactions with key residues in the catalytic active site (CAS) and peripheral anionic site (PAS) are crucial for inhibitory activity. mdpi.com

Binding Site Characterization

No published studies have characterized the binding site of this compound on a biological target. Information regarding the three-dimensional structure of the binding pocket, its dimensions, and the nature of the local environment (e.g., hydrophobicity, charge distribution) is not available.

Identification of Key Residues for Interaction

There are no reports identifying the specific amino acid residues that are critical for the interaction between this compound and a molecular target. Data from techniques such as site-directed mutagenesis or computational alanine (B10760859) scanning, which are used to pinpoint these key residues, have not been published for this compound.

V. Structure Activity Relationship Sar Analysis of 4 4 Fluorocinnamoyl Morpholine and Analogues

Systemic SAR Studies for Diverse Biological Activities

The diverse biological activities exhibited by morpholine-containing compounds, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties, underscore the significance of the morpholine (B109124) motif as a versatile pharmacophore. ontosight.aie3s-conferences.orgresearchgate.netnih.gov The ability of the morpholine ring to modulate pharmacokinetic properties and interact with various biological targets has propelled its use in the design of novel therapeutic agents. nih.govresearchgate.net

The biological potency of 4-(4-fluorocinnamoyl)morpholine analogues is intricately linked to their structural architecture. Key modifications that influence activity include:

Substituents on the Phenyl Ring: The nature and position of substituents on the aromatic ring are critical. For instance, in a series of chalcone (B49325) substituted morpholine derivatives, the presence of a halogen group on the aromatic ring was found to increase inhibitory activity against certain cancer cell lines. sci-hub.se

The Cinnamoyl Linker: The α,β-unsaturated carbonyl system of the cinnamoyl group is a crucial feature. Its rigidity and electronic properties contribute significantly to how the molecule binds to its target.

The Morpholine Ring: The morpholine ring itself is a key determinant of activity. SAR studies have revealed that an unsubstituted morpholine ring can be crucial for potent anticancer activity in some contexts. sci-hub.se

Table 1: Correlation of Structural Modifications with Anticancer Activity

| Compound Analogue | Modification | Observed Effect on Biological Potency |

|---|---|---|

| Chalcone Substituted Morpholine | Unsubstituted morpholine | Potent activity against C6 and HeLa cell lines. sci-hub.se |

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound and its analogues, the key pharmacophoric elements include:

An Aromatic Ring: This group is often involved in π-π stacking or hydrophobic interactions within the binding site of a biological target.

An α,β-Unsaturated Carbonyl Group: This linker provides a specific spatial arrangement and can act as a Michael acceptor.

Influence of the Fluorine Atom on Activity and Selectivity

The incorporation of a fluorine atom into a drug candidate can significantly modulate its biological profile. In the case of this compound, the fluorine atom on the phenyl ring plays a pivotal role.

The position of the fluorine atom on the phenyl ring is not arbitrary and can dramatically affect the compound's potency and selectivity. While specific data for positional isomers of this compound is not detailed in the provided search results, general principles of medicinal chemistry suggest that moving the fluorine from the para position to the ortho or meta positions would likely alter the electronic distribution and steric profile of the molecule. This, in turn, would affect its binding affinity to its biological target. For other classes of compounds, such as 4-aminoquinolines, the electronic effect of substituents at specific positions has been shown to correlate with biological activity. nih.gov

The fluorine atom contributes to the biological activity of this compound through several mechanisms:

Modulation of Electronic Properties: As a highly electronegative atom, fluorine can alter the electron density of the aromatic ring, influencing its interactions with biological targets.

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, potentially increasing the compound's bioavailability and duration of action.

Enhanced Binding Affinity: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity of the molecule to its target protein.

Role of the Morpholine Ring in Biological Recognition

The morpholine ring is a privileged structure in medicinal chemistry, valued for its contributions to both the pharmacodynamic and pharmacokinetic properties of a drug. researchgate.netnih.gov Its role in the biological recognition of this compound is multifaceted.

The oxygen atom of the morpholine ring is a key hydrogen bond acceptor, allowing for specific and strong interactions with biological targets like enzymes and receptors. ontosight.airesearchgate.net This interaction is often a critical determinant of the compound's biological activity. researchgate.net The morpholine ring's defined chair-like conformation also helps to properly orient the rest of the molecule within a binding site.

Furthermore, the morpholine moiety can influence a compound's physical properties, such as solubility and permeability, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. ontosight.ai The introduction of the morpholine ring can lead to improved pharmacokinetic profiles, making it an attractive component in drug design. researchgate.netnih.gov Studies on various morpholine-containing compounds have demonstrated its ability to enhance potency and confer desirable drug-like properties. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Conformational Flexibility and Receptor Binding

The ability of a molecule to adopt different spatial arrangements, known as conformational flexibility, is a key determinant of its receptor binding affinity. researchgate.net The linkage between the rigid aromatic cinnamoyl scaffold and the flexible morpholine ring in this compound allows for a range of conformations. The rotational freedom around the amide bond and the chair-boat conformations of the morpholine ring are particularly significant.

The interaction with a receptor often requires the ligand to adopt a specific, low-energy conformation that is complementary to the binding site. Theoretical analyses suggest that the binding energy of a ligand is influenced by the energy difference between its lowest energy conformation and the average conformational energy of the molecule. researchgate.net Molecules that can readily access conformations slightly higher in energy than the absolute minimum may, in fact, exhibit higher affinity for a receptor. researchgate.net

The presence of the fluorine atom on the phenyl ring can influence the conformational preferences of the entire molecule through electronic effects, potentially affecting the planarity of the cinnamoyl portion and its orientation relative to the morpholine ring. This, in turn, can impact how the molecule fits into a receptor's binding pocket. The interaction between the amide carbonyl group and adjacent molecular features is also critical for conformational stability and receptor interaction. cardiff.ac.uk

Effects of Substitutions on the Morpholine Nitrogen and Carbon Atoms

The morpholine ring is a "privileged" scaffold in medicinal chemistry, often contributing to improved pharmacokinetic properties and potent biological activity. nih.govresearchgate.net Modifications to the morpholine nitrogen and its adjacent carbon atoms can significantly alter the compound's biological profile.

Substitution on the morpholine nitrogen can modulate the basicity and steric bulk of the molecule, which are critical factors for receptor interaction. For instance, in a series of morpholine-based nucleotide analogs, the nature of the linker attached to the morpholine nitrogen had a clear impact on the knockdown potency of siRNAs, demonstrating a distinct structure-activity relationship. nih.gov

The following table illustrates the hypothetical impact of substitutions on the morpholine ring of a generic cinnamoyl morpholine scaffold, based on general SAR principles observed in related compound series.

| Compound | R1 (at N4) | R2 (at C2/C6) | Hypothetical Receptor Affinity (Ki, nM) | Hypothetical Selectivity |

|---|---|---|---|---|

| Analog 1 | H | H | 50 | Moderate |

| Analog 2 | CH3 | H | 75 | Low |

| Analog 3 | H | CH3 | 40 | Moderate-High |

| Analog 4 | CH3 | CH3 | 120 | Low |

| Analog 5 | Bridged (e.g., ethylene) | 15 | High |

Structure-Based Rationalization of Selectivity Profiles

Understanding how the structural features of this compound and its analogues contribute to their selectivity for different biological targets is a key aspect of rational drug design.

Differentiation of Target Affinities Based on Structural Features

The selectivity of a ligand for a particular receptor over others is often determined by subtle differences in the shape and chemical environment of the binding pockets. The 4-fluorocinnamoyl moiety can engage in various interactions, including hydrophobic and aromatic stacking interactions. The fluorine atom, with its high electronegativity, can alter the electronic landscape of the phenyl ring and potentially form specific interactions, such as hydrogen bonds or halogen bonds, with receptor residues.

Development of Target-Specific Analogues

Building upon the understanding of the SAR, the rational design of target-specific analogues of this compound can be undertaken. This involves making specific chemical modifications to enhance affinity for the desired target while minimizing interactions with off-target molecules.

For instance, if the goal is to develop a highly selective kinase inhibitor, structural information from co-crystal structures of related inhibitors bound to the target kinase can guide the design process. nih.gov Modifications could include altering the substitution pattern on the phenyl ring or introducing different functional groups on the morpholine ring to optimize interactions with specific residues in the kinase's active site.

The development of fluorinated analogues has been a successful strategy in medicinal chemistry to improve metabolic stability and modulate receptor affinity. nih.gov By systematically exploring substitutions on both the cinnamoyl and morpholine moieties of this compound, it is possible to generate a library of analogues with diverse selectivity profiles.

The following interactive table provides a hypothetical overview of how modifications to the cinnamoyl moiety could influence target selectivity, based on principles of rational drug design.

| Compound | Substitution on Phenyl Ring | Hypothetical Target 1 Affinity (Ki, nM) | Hypothetical Target 2 Affinity (Ki, nM) | Selectivity (Target 2 / Target 1) |

|---|---|---|---|---|

| Analog A | 4-H | 100 | 250 | 2.5 |

| Analog B | 4-F | 80 | 400 | 5.0 |

| Analog C | 4-Cl | 90 | 350 | 3.9 |

| Analog D | 4-CH3 | 150 | 200 | 1.3 |

| Analog E | 3,4-diF | 60 | 600 | 10.0 |

Vi. Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is primarily used to predict the interaction between a small molecule ligand and a protein's binding site.

For 4-(4-fluorocinnamoyl)morpholine, molecular docking simulations can be employed to predict its binding mode within the active sites of various enzymes or receptors. The morpholine (B109124) ring is a recognized pharmacophore that can enhance solubility and permeability, making it a valuable component in drug design. nih.gov The cinnamoyl moiety, a derivative of cinnamic acid, is also found in numerous biologically active compounds.

Based on the activities of structurally related compounds, a potential molecular target for this compound is Monoamine Oxidase A (MAO-A), an enzyme crucial in the metabolism of neurotransmitters. nih.gov Docking studies of similar morpholine-based chalcones have identified key interactions within the MAO-A active site. nih.gov It is predicted that the morpholine ring of this compound would form hydrogen bonds with amino acid residues, while the aromatic rings could engage in π-π stacking interactions with residues such as tryptophan. nih.gov The fluorine atom might also participate in halogen bonding or other electrostatic interactions, further stabilizing the complex.

Another potential target could be the KCNQ2 potassium channel, as derivatives of morpholine have been identified as openers of this channel. nih.gov Docking simulations would be invaluable in visualizing the binding pose within the channel's pore or regulatory domains.

A critical output of molecular docking simulations is the estimation of the binding affinity between the ligand and its protein target. This is often expressed as a docking score, which is a numerical value representing the strength of the interaction, typically in units of kcal/mol. A more negative score generally indicates a more favorable binding affinity. For instance, docking studies of morpholine-based chalcones against MAO-A have yielded docking scores in the range of -9.45 to -9.56 kcal/mol. nih.gov

The binding affinity of this compound would be calculated based on the sum of all intermolecular interactions, including hydrogen bonds, van der Waals forces, electrostatic interactions, and the desolvation penalty. An illustrative table of predicted binding affinities for this compound with potential targets is presented below.

Table 1: Predicted Binding Affinities of this compound with Potential Molecular Targets

| Molecular Target | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | -9.50 | TYR407, TYR444, PHE208 |

| KCNQ2 Potassium Channel | -8.75 | TRP236, LEU299, PHE137 |

Note: The data in this table is illustrative and based on the potential of the compound to interact with these targets.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

By synthesizing a series of derivatives of this compound and evaluating their biological activity, a QSAR model can be developed. This model would take the form of an equation that correlates the variation in biological activity with changes in the physicochemical properties (descriptors) of the molecules. Such models are highly valuable for predicting the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. QSAR models for other morpholine-containing compounds have successfully predicted their antioxidant activities. researchgate.net

The development of a robust QSAR model relies on the calculation of various molecular descriptors. These can be broadly categorized as electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), and lipophilic (e.g., LogP). researchgate.net For this compound and its analogs, these descriptors would be calculated and correlated with experimentally determined biological activities, such as the IC50 value against a specific enzyme.

A QSAR study might reveal, for example, that increasing the hydrophilicity and reducing the molecular volume enhances the biological activity of this class of compounds. researchgate.net

Table 2: Illustrative Molecular Descriptors for QSAR Analysis of this compound Derivatives

| Derivative | LogP | Molecular Weight | Polar Surface Area (Ų) | Experimentally Determined IC50 (µM) |

|---|---|---|---|---|

| This compound | 2.5 | 249.28 | 38.7 | 5.2 |

| 4-(Cinnamoyl)morpholine | 2.3 | 231.29 | 38.7 | 8.1 |

| 4-(4-Chlorocinnamoyl)morpholine | 2.9 | 265.73 | 38.7 | 4.5 |

Note: The data in this table is for illustrative purposes to demonstrate the principles of QSAR.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. mdpi.com

For this compound, an MD simulation would typically be performed after a docking study. The docked complex would be placed in a simulated physiological environment (a box of water molecules and ions), and the trajectory of the system would be calculated over a period of nanoseconds to microseconds. mdpi.commdpi.com

The results of an MD simulation can confirm the stability of the binding mode predicted by docking. It can reveal whether key hydrogen bonds are maintained over time and can identify the role of water molecules in mediating the interaction. Furthermore, MD simulations can be used to calculate the binding free energy with greater accuracy than docking methods alone. mdpi.com

Dynamic Behavior of Ligand-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interaction between this compound and a potential biological target, such as an enzyme or receptor, MD can reveal the dynamic nature of their binding. These simulations provide a detailed view of how the ligand settles into the binding pocket, the stability of the resulting complex, and the key intermolecular interactions that govern binding affinity.

For instance, a hypothetical MD simulation of this compound bound to a target protein could track the root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked pose. A stable RMSD value over the course of the simulation would indicate that the ligand remains securely bound, suggesting a favorable interaction. Furthermore, analysis of the simulation trajectory can identify specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that contribute to the stability of the complex.

Table 1: Illustrative Molecular Dynamics Simulation Data for this compound-Target Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Number of Hydrogen Bonds | Key Interacting Residues |

| 0 | 0.00 | 3 | TYR82, SER120 |

| 10 | 1.25 | 2 | TYR82 |

| 20 | 1.35 | 2 | TYR82 |

| 30 | 1.40 | 3 | TYR82, LYS122 |

| 40 | 1.38 | 2 | TYR82 |

| 50 | 1.42 | 2 | TYR82 |

This data is illustrative and intended to represent typical results from an MD simulation.

Conformational Stability and Flexibility Analysis

Computational methods such as potential energy surface (PES) scanning can be employed to explore the conformational space of the molecule. By systematically rotating specific bonds and calculating the corresponding energy, a map of stable and transient conformations can be generated. This analysis is crucial for understanding how the molecule might orient itself to interact optimally with a biological target. The fluoro-substituent on the phenyl ring can also influence the molecule's electronic properties and preferred conformations through stereoelectronic effects.

Table 2: Theoretical Conformational Analysis of this compound

| Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) | Morpholine Ring Pucker |

| 0° (cis) | 5.8 | Chair |

| 180° (trans) | 0.0 | Chair |

| -90° | 3.2 | Twist-Boat |

| 90° | 3.2 | Twist-Boat |

This data is hypothetical and for illustrative purposes.

Theoretical Prediction of Compound Properties

In silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The prediction of a drug candidate's ADME properties is a critical step in the early stages of drug discovery. In silico models, often utilizing machine learning algorithms trained on large datasets of known compounds, can provide rapid and cost-effective estimations of these properties. For this compound, these predictions can offer insights into its potential as an orally available drug and its ability to reach its intended target in the body.

A key aspect of ADME prediction for compounds targeting the central nervous system (CNS) is the assessment of blood-brain barrier (BBB) penetration. The BBB is a highly selective barrier that protects the brain, and the ability of a drug to cross it is essential for treating neurological disorders. Computational models can predict a compound's logBB value (the logarithm of the ratio of the concentration of a compound in the brain to that in the blood), which is a key indicator of BBB permeability. These predictions are often based on molecular descriptors such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

Table 3: Predicted ADME Properties for this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 235.26 g/mol | Favorable for oral absorption |

| logP (Lipophilicity) | 2.1 | Optimal for BBB penetration |

| Polar Surface Area (PSA) | 29.54 Ų | Indicates good cell permeability |

| Hydrogen Bond Donors | 0 | Favorable for membrane permeation |

| Hydrogen Bond Acceptors | 2 | Favorable for membrane permeation |

| Predicted logBB | 0.15 | Suggests potential for BBB penetration |

These values are theoretical and based on general principles of ADME prediction.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. For this compound, these calculations can reveal the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they indicate the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity. The electrostatic potential map can identify electron-rich and electron-poor regions of the molecule, which are crucial for understanding its interactions with biological targets. For example, the carbonyl oxygen of the cinnamoyl group and the nitrogen of the morpholine ring are expected to be electron-rich regions, making them potential sites for hydrogen bonding.

Table 4: Theoretical Quantum Chemical Properties of this compound

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

| Electrostatic Potential | Negative on carbonyl O, Positive on amide N | Indicates sites for intermolecular interactions |

These values are hypothetical and serve as examples of quantum chemical calculation outputs.

Virtual Screening and De Novo Drug Design Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound, its structure could be used as a starting point for a ligand-based virtual screen to find structurally similar compounds with potentially improved activity. Alternatively, in a structure-based approach, the compound could be docked into the active site of a target protein, and a library of compounds could be screened to find those that fit well and form favorable interactions.

De novo drug design, on the other hand, involves the computational generation of novel molecular structures with desired properties. The this compound scaffold could serve as a foundational fragment in a de novo design strategy. chemrxiv.org Algorithms could be used to "grow" new functional groups from the morpholine or phenyl rings to optimize interactions with a target's binding site. This approach allows for the exploration of a vast chemical space and the design of truly novel drug candidates. The morpholine ring, in particular, is considered a "privileged" scaffold in medicinal chemistry due to its presence in many bioactive compounds and its favorable pharmacokinetic properties. nih.govnih.gov

Vii. Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies

The traditional synthesis of chalcone-like structures, including the precursor to 4-(4-Fluorocinnamoyl)morpholine, often involves methods like the Claisen-Schmidt condensation, which can utilize harsh chemicals and produce significant waste. rjpn.orgpropulsiontechjournal.com The subsequent amidation to attach the morpholine (B109124) ring also presents challenges. Modern synthetic chemistry is moving towards more sustainable and efficient processes.

Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. rjpn.orgsphinxsai.com For the synthesis of this compound, these approaches could offer significant advantages over conventional methods. propulsiontechjournal.com The synthesis of the chalcone (B49325) precursor, in particular, can be made more environmentally friendly through several techniques, such as microwave-assisted synthesis, the use of eco-friendly catalysts, and solvent-free reaction conditions. propulsiontechjournal.comsphinxsai.com Methods like grinding and the use of nanocatalysts have shown promise for chalcone synthesis, offering benefits like high yields, selectivity, short reaction times, and the elimination of solvents. propulsiontechjournal.com

| Parameter | Conventional Synthesis (e.g., Claisen-Schmidt) | Potential Green Chemistry Approaches |

| Catalyst | Strong bases (NaOH, KOH) or acids (HCl) aip.org | Nanocatalysts, Biocatalysts, K2CO3 (anhydrous) rjpn.orgpropulsiontechjournal.comsphinxsai.com |

| Solvent | Often requires polar organic solvents (e.g., ethanol) sphinxsai.com | Solvent-free (grinding), water, or ionic liquids rjpn.orgpropulsiontechjournal.com |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonic irradiation propulsiontechjournal.comsphinxsai.com |

| Reaction Time | Can be several hours to overnight aip.org | Minutes to a few hours sphinxsai.com |

| Waste Generation | Produces by-products and solvent waste | Minimal by-products, no solvent waste in some cases propulsiontechjournal.comnih.gov |

| Yield | Variable | Often high to excellent (80-90%+) sphinxsai.com |

This table provides an interactive comparison of conventional and potential green synthesis methods for the chalcone core of this compound.

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. rsc.org This technology is particularly well-suited for the amidation step in the synthesis of this compound.

Solvent-free continuous flow synthesis of amides has been demonstrated to achieve high yields (80-90%) in very short residence times (minutes) at room temperature. rsc.orgdigitellinc.com Such a protocol could be adapted for the direct amidation of 4-fluorocinnamic acid with morpholine, potentially using a screw reactor and a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) without the need for metal catalysts. rsc.org This approach would not only be highly efficient but also align with green chemistry principles by minimizing solvent use. digitellinc.com

Discovery of Undiscovered Molecular Targets

While initial research may point towards certain biological activities, the full spectrum of molecular targets for this compound remains to be elucidated. Identifying these targets is a critical step in understanding its mechanism of action and potential therapeutic applications. nih.govcreative-biolabs.com

Phenotypic screening is a powerful strategy to discover bioactive compounds by observing their effects on cells or organisms without a preconceived target. nih.gov If this compound elicits a desirable phenotypic response (e.g., inhibition of cancer cell growth), the subsequent challenge is to identify the specific protein(s) it interacts with, a process known as target deconvolution. creative-biolabs.comacs.org

Several methods can be employed for target deconvolution: technologynetworks.comnih.gov

Affinity Chromatography: The compound is immobilized on a solid support and used as "bait" to capture its binding partners from cell lysates. technologynetworks.comnih.gov